Phytonadiol

Descripción general

Descripción

Synthesis Analysis

Phytol synthesis involves the reduction of geranylgeraniol, linked to chlorophyll synthesis in plants. This process is catalyzed by complexes associated with thylakoid membranes, including enzymes like protoporphyrinogen oxidase and geranylgeranyl reductase. This pathway illustrates the synthesis of phytol, highlighting its role beyond chlorophyll as a precursor for vitamins E and K in plants (Gutbrod, K., Romer, J., & Dörmann, P., 2019).

Molecular Structure Analysis

Phytosterols, including phytol, possess complex structures characterized by carbon skeletons with double bonds and functional groups that influence their physical and chemical properties. Their structures enable stabilization of phospholipid bilayers in plant cell membranes, analogous to cholesterol in animal cells. The diversity in phytosterol structures supports various functions in plants, from cellular stability to serving as precursors for bioactive compounds (Moreau, R., Whitaker, B., & Hicks, K., 2002).

Chemical Reactions and Properties

Phytol undergoes various chemical reactions, including esterification and phosphorylation, leading to the production of derivatives like phytanic acid. These reactions are crucial for the synthesis of phytoalexins, compounds that plants produce as a defense mechanism against pathogens. The study of phytol and its derivatives offers insights into the plant's response to environmental stressors and the potential for developing plant-derived therapeutics (Islam, M. T. et al., 2018).

Physical Properties Analysis

Phytosterols' physical properties, such as solubility and melting points, are influenced by their molecular structure. The presence of double bonds and side chains affects their phase behavior in biological membranes and their interaction with other lipids. Understanding these properties is essential for applications in food industry and nutrition, where phytosterols are valued for their cholesterol-lowering effects (Moreau et al., 2018).

Chemical Properties Analysis

The chemical properties of phytol and phytosterols, such as reactivity and stability, are central to their biological functions. For instance, the antioxidant activity of phytosterols contributes to their health-promoting benefits, including reducing inflammation and potentially protecting against certain cancers. These properties underscore the role of phytosterols and phytol in plant physiology and their potential health benefits for humans (Choudhari, A. et al., 2020).

Aplicaciones Científicas De Investigación

Nanotechnology in Plant Sciences

Nanotechnology's application in plant sciences, known as phytonanotechnology, offers revolutionary changes in plant production systems. This includes the controlled release of agrochemicals like fertilizers, pesticides, and herbicides, and target-specific delivery of biomolecules such as nucleotides and proteins. Phytonanotechnology could significantly enhance disease resistance, nutrient utilization, and crop yield. Understanding the interactions between nanoparticles and plant responses is crucial for this revolution, though risks associated with nanoparticle transfer through the food chain should be considered (Wang et al., 2016).

Nanoemulsions in Phytotherapeutics

The use of nanoemulsions in phytotherapeutics has improved the delivery of herbal drugs, enhancing bioavailability and reducing toxicity. This advancement has addressed major challenges in phytotherapeutics, such as the lack of sustained action and lipophilicity. Recent developments in phytopharmaceutical research methods have facilitated the formulation of nanoemulsions, leading to better efficacy of herbal drugs (Narang et al., 2017).

Biocompatible Phytosynthesized Nanoparticles in Healthcare

Phytosynthesized metal/metal oxide nanoparticles are increasingly used in healthcare due to their biocompatibility. These nanoparticles, synthesized using plant extracts, are free from harmful chemical traces and are thus more suitable for biological applications. They are used as antimicrobial agents in various medical devices and are also being studied for potential applications in cancer detection and therapy (Augustine & Hasan, 2020).

Phytochemicals in Nutraceuticals and Human Health

Phytochemicals, active plant components, are being extensively studied for their potential health benefits. They function in various ways, such as enzyme cofactors, absorbents, and receptor agonists or antagonists. Research supports their roles against cancers, heart disease, diabetes, infections, and other ailments. However, it's important to differentiate the types of information obtained from in vitro, animal, and human studies (Dillard & German, 2000).

Phyto-oestrogens in Breast Cancer Chemoprevention

Phytoestrogens, structurally similar to mammalian estrogen, have been associated with reduced breast cancer incidence in Asian nations. Human dietary intervention trials have shown a favorable hormonal profile linked to decreased breast cancer risk. However, the precise effect on mammary tissue proliferation remains unclear. The chemopreventive role of phytoestrogens may be contingent on ingestion before puberty, and their effects on existing breast tumors are currently ambiguous (Limer & Speirs, 2004).

Anticancer Research Using Herbal Medicine

Herbal medicine's role in anticancer research is gaining importance due to the interaction of bio-active phytocompounds with human biochemical pathways without adverse effects. A scientometric analysis of research publications shows a significant increase in herbal anticancer research, highlighting its global importance and diverse areas of study (Basu et al., 2017).

Isolation and Characterization of Bioactive Compounds from Plants

The phytochemical research based on ethnopharmacology focuses on isolating and characterizing bioactive secondary metabolites from plants. This process involves using a combination of extraction, sample preparation, and analytical techniques. The goal is to discover new chemical entities that can lead to effective drugs. The study of herbal medicines and the application of modern phytochemical analysis are crucial in this process (Brusotti et al., 2014).

Phytonanotechnology and Bacterial Microcompartment Architectures

The integration of phytonanotechnology with bacterial microcompartment architectures could be transformative in plant research and agriculture. Engineered nanoparticles designed for plants can lead to improved crop yield and resistance to diseases. However, understanding their activity and potential phytotoxicity within plant systems is essential for safe application (Raba & Kerfeld, 2022).

Therapeutic Use of Medicinal Plants and Extracts

Medicinal plants and their extracts play a vital role in phytochemistry, contributing to drug discovery, food additives, and cosmetics. Phytochemicals are extensively studied for their therapeutic properties, including antioxidant, antimicrobial, cytotoxic, and hypoglycemic activities. The discovery of new drugs is greatly influenced by the identification of these bioactive substances in medicinal plants (Alamgir, 2018).

Phytoestrogens: Health Effects and Dietary Impact

Phytoestrogens, due to their similarity to estrogen, can have various health effects. They are associated with reduced risks of menopausal symptoms, cardiovascular disease, and certain cancers. However, their (anti)oestrogenic properties also raise concerns about potential adverse health effects. The current evidence suggests a need for more refined analyses to fully understand the benefits and risks of phytoestrogens (Rietjens et al., 2016).

Herbal Medicine in Psychopharmacology

Research in herbal psychopharmacology, particularly for treating depression, anxiety, and insomnia, has surged. This review covers the mechanisms of action and clinical evidence for various herbal medicines. While some have shown high levels of evidence, such as Hypericum perforatum for depression, others require further study to confirm their effectiveness (Sarris et al., 2011).

Phosphite-Induced Resistance Against Pathogens in Rice

Phosphite (PHI) application in rice significantly inhibits the incidence of diseases caused by Xanthomonas oryzae pv. oryzae and Pyricularia grisea. Transcriptome analysis revealed differentially expressed genes (DEGs) related to plant defense mechanisms, providing insights into the molecular mechanism of PHI's protective effect against pathogens (Huang et al., 2020).

Phytochemical Composition of Dodonaea viscosa

This study investigates the phytochemical composition of extracts from Dodonaea viscosa, traditionally used for treating inflammation and pain. The extraction process, resembling slow pyrolysis, was analyzed, and the extracts were found to contain compounds like catechols, which could be the active substances providing anti-spasmodic effects (Shanmugavasan & Ramachandran, 2011).

Auxin in Plant Growth and Development

This review focuses on the plant hormone auxin and its action, highlighting genetic and molecular studies that have defined auxin transport, perception, and signal transduction pathways. These insights have revitalized plant physiology research, particularly in understanding how auxin controls growth and patterning (Teale et al., 2006).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Phytonadiol interacts with its targets in the liver to stimulate the synthesis of clotting factors. This interaction results in an increase in the coagulation factors, which are essential for blood clotting .

Biochemical Pathways

This compound affects the biochemical pathway responsible for the synthesis of clotting factors in the liver. The compound promotes the synthesis of these factors, which are crucial for the coagulation process. The downstream effects include the prevention of bleeding disorders and the promotion of normal blood clotting .

Pharmacokinetics

The ADME properties of this compound are as follows :

Result of Action

The molecular effect of this compound’s action is the increased synthesis of clotting factors in the liver. On a cellular level, this results in an enhanced ability of the blood to clot, preventing excessive bleeding and promoting wound healing .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, gut microbiota, and the presence of certain medications can affect the absorption and effectiveness of this compound

Propiedades

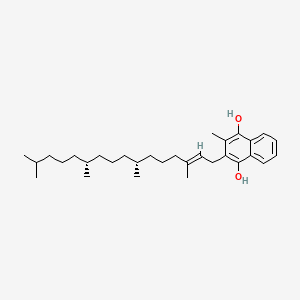

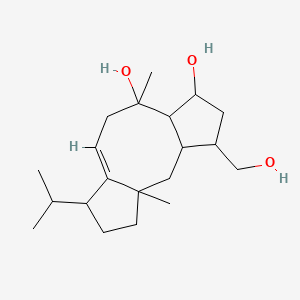

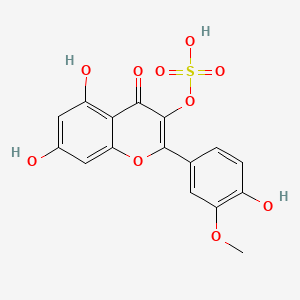

IUPAC Name |

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24,32-33H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFJIHPUGZHTHL-NKFFZRIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409306 | |

| Record name | Phytonadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phylloquinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

572-96-3 | |

| Record name | Dihydrovitamin K1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytonadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytonadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-[R*,R*-(E)]]-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTONADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8GP21P496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phylloquinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B1233491.png)